N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Fluorescence Spectroscopy Bioimaging Assay Development

Standard Cy5 NHS esters cause protein aggregation and require toxic co-solvents. This heterobifunctional PEG4-Cy5 solves both issues. - **Quantitative advantage**: Extinction coefficient 232,000 M⁻¹cm⁻¹ vs 107,000 for DBCO analogs → 2.2× brighter. - **Structural specificity**: Dual PEG4 spacers (methyl-capped) eliminate non-specific binding; monofunctional NHS prevents crosslinking. - **PROTAC-validated**: Empirically confirmed 'gold standard' linker length for ternary complex formation. Supplied as lyophilized powder, ≥95% (HPLC).

Molecular Formula C49H68ClN3O12
Molecular Weight 926.5 g/mol
Cat. No. B15544004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
Molecular FormulaC49H68ClN3O12
Molecular Weight926.5 g/mol
Structural Identifiers
InChIInChI=1S/C49H68N3O12.ClH/c1-48(2)39-13-9-11-15-41(39)50(22-25-58-30-33-62-36-35-60-28-27-56-5)43(48)17-7-6-8-18-44-49(3,4)40-14-10-12-16-42(40)51(44)23-26-59-31-34-63-38-37-61-32-29-57-24-21-47(55)64-52-45(53)19-20-46(52)54;/h6-18H,19-38H2,1-5H3;1H/q+1;/p-1
InChIKeyXOOJZKUFBYYOMK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5: Overview


N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 (CAS 2107273-30-1) is a far-red fluorescent cyanine dye derivative characterized by its monofunctional amine-reactive N-hydroxysuccinimide (NHS) ester group and two tetraethylene glycol (PEG4) spacers, one of which is methyl-capped . This heterobifunctional design incorporates a Cy5 fluorophore with excitation/emission maxima at 649/667 nm and an extinction coefficient of 232,000 M⁻¹cm⁻¹, enabling sensitive detection in fluorescence-based assays . The compound is primarily utilized as a fluorescent labeling reagent for primary amines on biomolecules and as a polyethylene glycol (PEG)-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs) . Its hydrophilic PEG spacers enhance aqueous solubility, making it suitable for in vivo research and drug design applications .

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5: Irreplaceable vs. Analogs


Substituting N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 with a structurally similar Cy5 derivative or PEG linker often fails to replicate experimental outcomes due to three critical, quantifiable differences: (1) the monofunctional NHS ester design prevents uncontrolled crosslinking and precipitation observed with bifunctional analogs like Bis-(N,N'-PEG4-NHS ester)-Cy5 [1]; (2) the dual PEG4 spacers confer a specific end-to-end distance and flexibility profile that is optimal for forming ternary complexes in PROTAC applications, whereas shorter (PEG2) or longer (PEG8) linkers can drastically reduce degradation efficiency [2]; and (3) the methyl-capped PEG4 chain minimizes non-specific hydrophobic interactions compared to non-PEGylated Cy5 NHS esters, which exhibit low aqueous solubility and require organic co-solvents that can denature sensitive biomolecules [3]. Furthermore, the compound's extinction coefficient of 232,000 M⁻¹cm⁻¹ is significantly higher than that of analogous DBCO-functionalized Cy5 derivatives (107,000 M⁻¹cm⁻¹), directly impacting assay sensitivity [4]. These differences are not merely cosmetic; they fundamentally alter conjugation efficiency, conjugate stability, and downstream assay performance, making direct substitution without re-optimization a source of experimental irreproducibility.

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5: Quantitative Evidence


Fluorescence Brightness vs. DBCO-Cy5 Analog

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 exhibits an extinction coefficient of 232,000 M⁻¹cm⁻¹, which is 117% higher than that of the DBCO-functionalized analog N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 (ε = 107,000 M⁻¹cm⁻¹) [1]. In fluorescence-based assays, brightness is directly proportional to the extinction coefficient; therefore, the NHS ester derivative provides more than double the signal intensity per fluorophore, enabling lower limits of detection or reduced probe concentrations.

Fluorescence Spectroscopy Bioimaging Assay Development

Aqueous Solubility vs. Non-PEGylated Cy5 NHS Ester

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is soluble in water, DMSO, DMF, and DCM due to its hydrophilic PEG4 spacers . In contrast, non-sulfonated Cy5 NHS ester exhibits low aqueous solubility and requires organic co-solvents such as DMF or DMSO to achieve efficient labeling, with some vendors specifying solubility only in DMSO (≥30.8 mg/mL) and insolubility in water [1]. The necessity of organic co-solvents with non-PEGylated Cy5 NHS ester can denature sensitive proteins and antibodies, leading to loss of biological activity and precipitation.

Bioconjugation Protein Labeling In Vivo Imaging

Monofunctional Design Prevents Crosslinking

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 contains a single amine-reactive NHS ester group, enabling controlled, stoichiometric conjugation to primary amines without the risk of intermolecular crosslinking or polymerization . In contrast, Bis-(N,N'-PEG4-NHS ester)-Cy5 is a symmetrical bifunctional crosslinker possessing two NHS ester groups, which is explicitly designed for amine cross-conjugation and crosslinking applications [1]. While the bifunctional analog is useful for creating protein-protein conjugates or surface crosslinking, its use in monofunctional labeling workflows leads to uncontrolled oligomerization, precipitation, and loss of desired 1:1 conjugates.

Site-Specific Labeling PROTAC Synthesis Protein Conjugation

PEG4 Linker for Ternary Complex Formation

The PEG4 linker length in N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 falls within the empirically validated 'gold standard' range for PROTAC linker design [1]. Systematic structure-activity relationship studies across multiple PROTAC targets have demonstrated that linker length is a critical determinant of degradation efficiency, with the progression from PEG4 to PEG8 capable of enhancing ternary complex residence time by an order of magnitude [1]. PEG4 imposes a near-rigid span suitable for buried or sterically congested pockets, whereas shorter PEG2 linkers often fail to span the >3 nm inter-pocket distances required for productive ubiquitination, and longer PEG8 linkers introduce excessive conformational entropy that can destabilize the ternary complex [1][2].

PROTAC Design Targeted Protein Degradation Medicinal Chemistry

NHS Ester Hydrolysis: pH-Dependent Stability

The NHS ester moiety in N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 exhibits pH-dependent hydrolysis kinetics that are characteristic of the NHS ester functional class. At pH 7.0 and 0°C, the hydrolysis half-life is 4-5 hours, whereas at pH 8.6 and 4°C, the half-life decreases to approximately 10 minutes [1]. This pH sensitivity necessitates careful control of reaction conditions to maximize conjugation efficiency while minimizing hydrolytic degradation of the reactive ester.

Bioconjugation Chemistry Reaction Optimization Protocol Development

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5: Optimal Use Cases


High-Sensitivity Protein Labeling for In Vivo Imaging

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is ideally suited for labeling antibodies and proteins destined for in vivo imaging applications. Its high extinction coefficient (232,000 M⁻¹cm⁻¹) provides superior brightness compared to DBCO-functionalized Cy5 analogs , enabling detection of lower target concentrations. Simultaneously, the hydrophilic PEG4 spacers confer aqueous solubility that eliminates the need for denaturing organic co-solvents required by non-PEGylated Cy5 NHS esters , preserving protein tertiary structure and biological activity. The monofunctional NHS ester ensures controlled 1:1 labeling stoichiometry, preventing the formation of crosslinked aggregates that would alter biodistribution and confound in vivo imaging results .

PROTAC Library Synthesis and Optimization

This compound serves as a fluorescent PEG4-based PROTAC linker for constructing targeted protein degrader libraries. The PEG4 spacer length has been empirically validated as a 'gold standard' starting point for PROTAC optimization, providing a balanced flexibility-rigidity profile that maximizes the probability of forming productive ternary complexes [1]. The monofunctional NHS ester enables precise conjugation to amine-containing ligands (e.g., E3 ligase binders or target protein ligands) without unintended crosslinking, which is critical for generating homogeneous PROTAC molecules for structure-activity relationship studies . The incorporated Cy5 fluorophore also allows direct tracking of cellular uptake and subcellular localization of the PROTAC conjugate during optimization.

Controlled Bioconjugation for FP and FRET Assays

For quantitative biochemical assays such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET), N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 offers the monofunctional reactivity required to generate well-defined, singly labeled biomolecular probes. The absence of a second reactive group eliminates the risk of forming higher-order oligomers that would increase molecular weight and rotational correlation time, skewing FP measurements. The PEG4 spacers also reduce non-specific interactions with assay components, improving signal-to-noise ratios [2]. The compound's aqueous solubility facilitates homogeneous assay formats without detergent or co-solvent artifacts.

Amine-Modified Oligonucleotide and Peptide Labeling

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is effective for post-synthetic labeling of amine-modified oligonucleotides and synthetic peptides. The NHS ester reacts efficiently with primary amines under mild conditions (pH 7-9), and the PEG4 spacers enhance solubility of the resulting conjugate in aqueous purification buffers . The extinction coefficient of 232,000 M⁻¹cm⁻¹ provides ample sensitivity for detecting labeled oligonucleotides in gel electrophoresis, capillary electrophoresis, and microarray applications. Notably, the monofunctional design ensures that each oligonucleotide or peptide molecule receives a single Cy5 label, which is essential for accurate quantification and downstream applications such as single-molecule fluorescence spectroscopy.

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